1-(4-Isopropoxyphenyl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropoxyphenyl)cyclopentan-1-amine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is characterized by a cyclopentane ring substituted with an amine group and a phenyl ring that is further substituted with an isopropoxy group. It is primarily used for research purposes and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 1-(4-Isopropoxyphenyl)cyclopentan-1-amine involves several steps, typically starting with the preparation of the cyclopentane ring and the phenyl ring separately. The phenyl ring is substituted with an isopropoxy group through an etherification reaction. The cyclopentane ring is then functionalized with an amine group. The final step involves coupling the two rings under specific reaction conditions to form the desired compound .
Analyse Chemischer Reaktionen
1-(4-Isopropoxyphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amine group, converting it into a nitro or nitroso group.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the nitro or nitroso groups back to amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropoxyphenyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Although not used clinically, it serves as a model compound for the development of new pharmaceuticals. Its structure can be modified to create analogs with potential therapeutic properties.
Industry: In industrial research, it is used to develop new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Isopropoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropoxy group on the phenyl ring can enhance its binding affinity to certain targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Isopropoxyphenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopentan-1-amine: This compound has a methoxy group instead of an isopropoxy group. The difference in substituents can affect its chemical reactivity and biological activity.
1-(4-Ethoxyphenyl)cyclopentan-1-amine: Similar to the methoxy analog, this compound has an ethoxy group. The longer alkyl chain can influence its solubility and interactions with molecular targets.
1-(4-Propoxyphenyl)cyclopentan-1-amine: This compound has a propoxy group, which can further alter its properties compared to the isopropoxy analog.
The uniqueness of this compound lies in its specific substituents, which can provide distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H21NO |
---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
1-(4-propan-2-yloxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-13-7-5-12(6-8-13)14(15)9-3-4-10-14/h5-8,11H,3-4,9-10,15H2,1-2H3 |
InChI-Schlüssel |
KUNDGUCCTGVRGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C2(CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.